molecular formula C14H18BrNO3 B1345835 tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate CAS No. 740842-73-3

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Cat. No. B1345835
M. Wt: 328.2 g/mol
InChI Key: GOTCHZNAPXYRGA-UHFFFAOYSA-N
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Description

The compound tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a chemical of interest due to its potential applications in various fields of chemistry and pharmacology. It is related to a class of compounds that have been studied for their potential use in medicinal chemistry, particularly as ligands for receptors or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a kinetic study was conducted on the radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides to give 2-benzazepines, which are structurally related to the compound of interest . Another study described the synthesis of a radioligand for the diazepam insensitive benzodiazepine receptor, starting from a tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, which shares the tert-butyl and bromo substituents with the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray analysis. For example, the structure of 9,11-di-tert-butyl-2,4,6-trimethyl-7H-quinolino[4,5-bc][1,5]benzoxazepine was elucidated, providing insights into the steric effects of tert-butyl groups and their influence on the molecular conformation .

Chemical Reactions Analysis

The reactivity of tert-butyl and bromo substituents in related compounds has been explored. The hetero-Cope rearrangement was used to synthesize a highly water-soluble stable free radical starting from a 4-tert-butyl-phenyl-tert-butylhydroxylamine, demonstrating the versatility of tert-butyl-substituted compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are crucial for their potential applications. For instance, the synthesis of a water-soluble stable free radical indicates the possibility of enhancing the solubility of tert-butyl-substituted compounds through appropriate functionalization . Additionally, the synthesis of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines has provided a range of compounds with different intermolecular hydrogen bonding patterns, which can affect their physical properties and potential for crystallization .

Scientific Research Applications

Synthesis of Orally Active CCR5 Antagonists

Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate plays a crucial role in the synthesis of orally active CCR5 antagonists, which are important for their potential in treating conditions such as HIV. The practical synthesis methodology developed by Ikemoto et al. (2005) involves a series of reactions starting with esterification, followed by an intramolecular Claisen type reaction, and finally Suzuki−Miyaura coupling to yield the desired CCR5 antagonist. This process demonstrates the compound's utility in creating therapeutically relevant molecules through an efficient and scalable method Ikemoto et al., 2005.

Process Development for Kinase Inhibitors

In the realm of kinase inhibitors, which are critical in cancer therapy, tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate serves as a key intermediate. Naganathan et al. (2015) report on the scalable synthesis of this compound, showcasing its incorporation into a benzoxazepine core present in several kinase inhibitors. Their work not only provides a detailed account of the synthesis process but also emphasizes the compound's significance in the preparation of molecules with potential anticancer activity Naganathan et al., 2015.

Radiopharmaceutical Development

Another intriguing application of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is in the synthesis of radiopharmaceuticals. Xiao-shu He et al. (1994) developed a potent SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, demonstrating the compound's versatility and importance in medical diagnostics and research. The synthesis involves a palladium-mediated stannylation followed by iododestannylation, highlighting the compound's role in creating high-affinity, selective radioligands Xiao-shu He et al., 1994.

properties

IUPAC Name

tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTCHZNAPXYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649328
Record name tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

CAS RN

740842-73-3
Record name tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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